1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]proline
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Overview
Description
1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]proline is a compound with a molecular formula of C11H17N3O4S and a molecular weight of 287.34 g/mol . This compound is characterized by the presence of a pyrazole ring, a sulfonyl group, and a proline moiety. It is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Pyrazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities . They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Mode of Action
Pyrazole derivatives have been known to exhibit tautomerism, a phenomenon that may influence their reactivity . This could potentially impact the synthetic strategies where pyrazoles take part, as well as the biological activities of targets bearing a pyrazole moiety .
Biochemical Pathways
It’s worth noting that pyrazole derivatives have been found to have promising agro-chemical, fluorescent, and biological potencies .
Result of Action
Pyrazole derivatives have been reported to exhibit a wide range of biological activities .
Action Environment
It’s worth noting that the synthesis of pyrazole derivatives often involves eco-friendly methodologies, heterogeneous catalytic systems, ligand-free systems, ultrasound, and microwave-assisted reactions .
Preparation Methods
The synthesis of 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]proline typically involves the reaction of 1-ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride with proline under specific conditions . The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization or chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]proline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]proline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Comparison with Similar Compounds
1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]proline can be compared with other similar compounds, such as:
1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidine-2-carboxylic acid: This compound has a similar structure but differs in the presence of a pyrrolidine ring instead of a proline moiety.
1-ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride: This is a precursor in the synthesis of this compound and has similar reactivity but lacks the proline component.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are valuable in research and industrial applications.
Properties
IUPAC Name |
1-(1-ethyl-3-methylpyrazol-4-yl)sulfonylpyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O4S/c1-3-13-7-10(8(2)12-13)19(17,18)14-6-4-5-9(14)11(15)16/h7,9H,3-6H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTROECCRLAXIOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)S(=O)(=O)N2CCCC2C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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